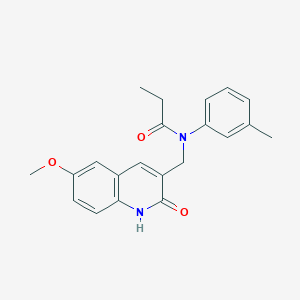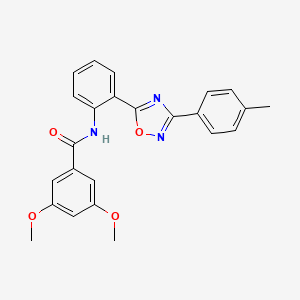
3,5-dimethoxy-N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxy-N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide, commonly known as DMT, is a chemical compound that has been the subject of scientific research for several decades. The compound is known for its unique biochemical and physiological effects, which have made it a topic of interest for researchers in various fields.
Mécanisme D'action
The mechanism of action of DMT is not fully understood. However, it is believed to interact with the serotonin receptors in the brain, which are involved in regulating mood, cognition, and other physiological processes. DMT has been shown to have both agonist and antagonist effects on these receptors, which may contribute to its unique effects.
Biochemical and Physiological Effects:
DMT has been shown to have a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. The compound has also been shown to have hallucinogenic properties, which may be related to its effects on the serotonin system.
Avantages Et Limitations Des Expériences En Laboratoire
DMT has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high purity, which makes it suitable for use in a range of experimental settings. However, there are also limitations to its use, including the potential for adverse effects on research subjects and the need for specialized equipment and expertise to handle the compound safely.
Orientations Futures
There are several potential future directions for research on DMT. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of mental health conditions. Another area of focus is the investigation of the compound's mechanism of action, which may provide insights into the underlying causes of these conditions. Additionally, there is interest in exploring the potential use of DMT as a tool for spiritual and psychological exploration.
Méthodes De Synthèse
The synthesis of DMT involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final purification of the product. The synthesis method can vary depending on the specific application and desired purity of the compound.
Applications De Recherche Scientifique
DMT has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been studied for its potential use in the treatment of various mental health conditions, including depression, anxiety, and addiction. DMT has also been shown to have neuroprotective and anti-inflammatory effects, which may have implications for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-15-8-10-16(11-9-15)22-26-24(31-27-22)20-6-4-5-7-21(20)25-23(28)17-12-18(29-2)14-19(13-17)30-3/h4-14H,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTQTPSIIYPFCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7715093.png)

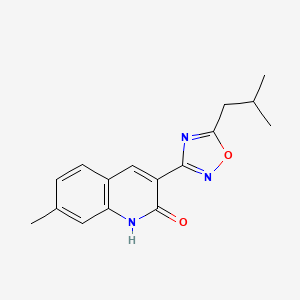
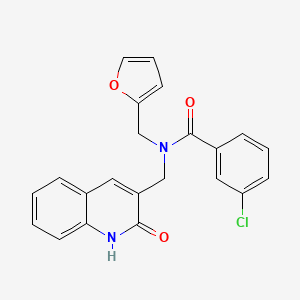
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide](/img/structure/B7715114.png)
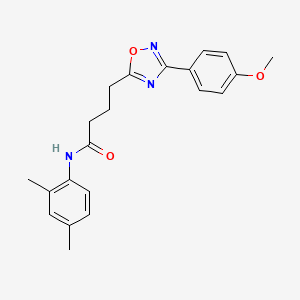

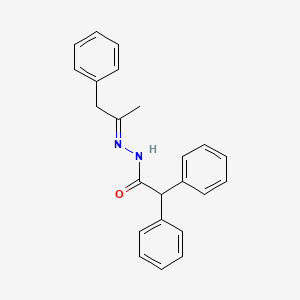
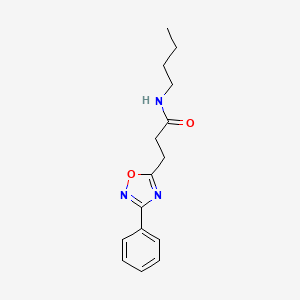
![(Z)-2,7-dimethyl-N'-(3,4,5-trimethoxybenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7715157.png)
